
2-Aminophenol-4-(2'-methoxy)sulfonethylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminophenol-4-(2'-methoxy)sulfonethylamide hydrochloride is a useful research compound. Its molecular formula is C9H14N2O4S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves several steps:
Condensation Reaction: 2-Aminophenol is reacted with 2’-methoxyphenylboronic acid to form 2-Amino-4-(2’-methoxy)phenol.
Substitution Reaction: The resulting product is then reacted with sulfonyl chloride to produce an intermediate compound.
Hydrochloride Formation: Finally, the intermediate compound is treated with hydrochloric acid to yield 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride[][1].
Chemical Reactions Analysis
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines[][1].
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted sulfonamides[][1].
Scientific Research Applications
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes[][1].
Mechanism of Action
The mechanism of action of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes[][1].
Comparison with Similar Compounds
2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride can be compared with other similar compounds:
2-Aminophenol: This compound is a precursor in the synthesis of 2-Aminophenol-4-(2’-methoxy)sulfonethylamide hydrochloride and shares similar chemical properties.
4-Aminophenol: Another related compound, used in the synthesis of dyes and pharmaceuticals.
2-Amino-4-methylphenol: This compound has similar applications in organic synthesis and shares structural similarities[][1].
Properties
CAS No. |
112195-27-4 |
|---|---|
Molecular Formula |
C9H14N2O4S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H14N2O4S/c1-15-5-4-11-16(13,14)7-2-3-9(12)8(10)6-7/h2-3,6,11-12H,4-5,10H2,1H3 |
InChI Key |
OBKGPHQISCCCIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


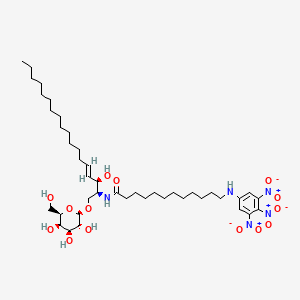
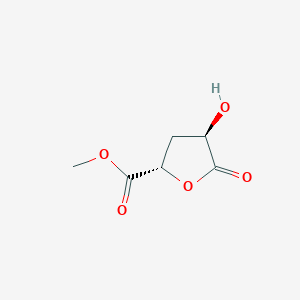
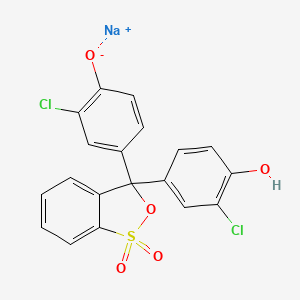
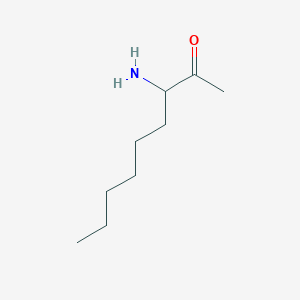
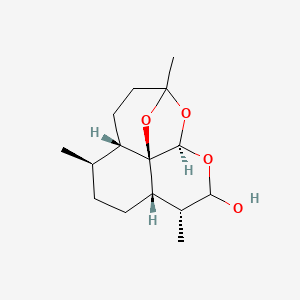
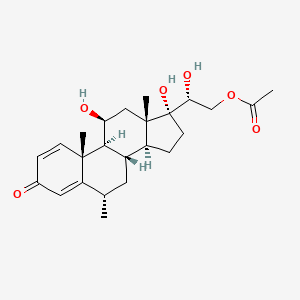
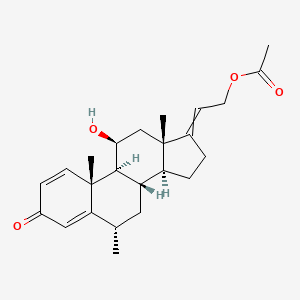
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)
